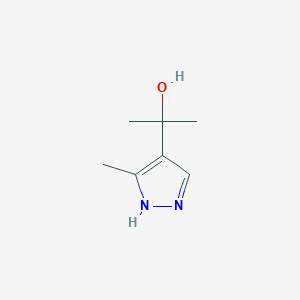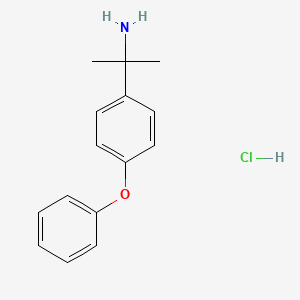
2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methyl group at the 5-position of the pyrazole ring and a propan-2-ol group at the 4-position. Pyrazoles and their derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of acetylacetone with methylhydrazine under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the pure product .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-hydroxy-2-methylpropyl)pyrazole-4-boronic acid ester: Similar structure but contains a boronic acid ester group.
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol: Similar structure but lacks the methyl group at the 5-position.
Uniqueness
2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the propan-2-ol group at the 4-position provides distinct properties compared to other pyrazole derivatives .
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-5-6(4-8-9-5)7(2,3)10/h4,10H,1-3H3,(H,8,9) |
Clave InChI |
OURJCBUNUAWPLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)





![sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-phosphonooxy-5-(phosphonooxymethyl)oxolan-2-yl]methanolate](/img/structure/B13641706.png)


